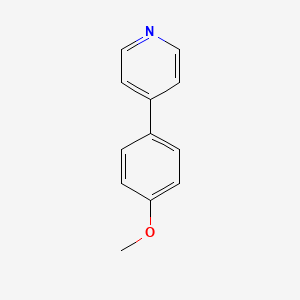

4-(4-Methoxyphenyl)pyridine

Description

Significance of the Pyridine (B92270) Scaffold in Contemporary Chemical Science

The pyridine ring, a heterocyclic aromatic organic compound, is a fundamental building block in medicinal chemistry and materials science. dovepress.comontosight.ai Its structure, similar to benzene (B151609) but with a nitrogen atom replacing one carbon-hydrogen group, imparts unique properties that make it a "privileged scaffold" in drug discovery. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net The nitrogen atom's presence allows for hydrogen bonding and dipole interactions, which can significantly influence the pharmacological profiles of bioactive molecules. dovepress.com

Pyridine and its derivatives are found in numerous naturally occurring compounds, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as alkaloids. dovepress.comrsc.orgsemanticscholar.org In the pharmaceutical industry, the pyridine scaffold is a key component in a vast number of approved drugs. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net Its versatility allows for the synthesis of a wide array of derivatives with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. dovepress.comontosight.ai The continuous exploration of pyridine-based compounds highlights their immense potential in developing novel therapeutics for a range of diseases. rsc.orgsemanticscholar.orgrsc.orgresearchgate.net

Overview of Primary Research Domains for 4-(4-Methoxyphenyl)pyridine and its Related Derivatives

This compound, with its distinct molecular structure featuring a pyridine ring attached to a methoxyphenyl group, has garnered considerable attention in several key research areas. chemimpex.com This versatile compound serves as a crucial intermediate in the synthesis of more complex molecules with specific functionalities. chemimpex.com

Key Research Areas:

Medicinal Chemistry and Pharmaceutical Development: A primary focus of research on this compound and its derivatives lies in their potential therapeutic applications. ontosight.aichemimpex.com Scientists have synthesized and evaluated numerous derivatives for their biological activities.

Anticancer Research: Several studies have investigated the anticancer properties of compounds derived from this compound. ontosight.ainih.gov For instance, certain N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been identified as potent tubulin polymerization inhibitors, a mechanism targeted in cancer therapy. nih.govnih.gov One study reported that compounds 6a, 7g, and 8c exhibited significant cytotoxic activity against various human tumor cell lines, with GI50 values ranging from 0.19 to 0.41 μM. nih.gov Another derivative, 4‐(3,4‐dimethoxyphenyl)−3‐(4‐methoxyphenyl)−1‐phenyl‐1H‐pyrazolo[3,4‐b]pyridine, also showed promising anticancer activity across a panel of 59 cancer cell lines. openrepository.com

Anti-inflammatory and Antioxidant Properties: Pyridine derivatives, in general, have been explored for their anti-inflammatory and antioxidant activities, which could be beneficial in treating conditions like arthritis and neurodegenerative diseases. ontosight.ai

Materials Science: The electronic and optical properties of this compound and its derivatives make them promising candidates for applications in materials science. chemimpex.comevitachem.com

Organic Light-Emitting Diodes (OLEDs): This compound is utilized in the development of materials for OLEDs, contributing to advancements in display technology. chemimpex.com

Spiro-Fused Pyridines: Research has been conducted on the synthesis of iodo-substituted spiro-fused pyridines from 5-alkynyl-4-(4-methoxyphenyl)pyridine derivatives, which are of interest for their electronic properties and potential use in optoelectronic materials. metu.edu.tr

Coordination Chemistry and Catalysis: The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and its derivatives valuable ligands in coordination chemistry. chemimpex.com This opens up possibilities for developing novel catalysts and materials with tailored properties. chemimpex.com For example, copper(II) complexes containing pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones have shown selective anticancer activity. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 5938-16-9 | chemimpex.comnih.gov |

| Molecular Formula | C12H11NO | chemimpex.comnih.gov |

| Molecular Weight | 185.23 g/mol | chemimpex.com |

| Appearance | Off-white solid | chemimpex.com |

| Purity | ≥ 97% (HPLC) | chemimpex.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXPUDLCSHDVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345335 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5938-16-9 | |

| Record name | 4-(4-Methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Methoxyphenyl Pyridine and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing efficient routes to aryl-pyridines. Methodologies such as the Suzuki-Miyaura, Heck, and copper- and rhodium-catalyzed reactions are pivotal in this regard.

Suzuki-Miyaura Cross-Coupling Approaches for Aryl-Pyridines

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including 4-arylpyridines. This reaction typically involves the palladium-catalyzed coupling of a pyridine (B92270) derivative (halide or triflate) with an arylboronic acid or its ester. The synthesis of 4-(4-methoxyphenyl)pyridine can be readily achieved by coupling a 4-halopyridine with 4-methoxyphenylboronic acid.

A variety of palladium catalysts and reaction conditions have been developed to optimize the synthesis of 4-arylpyridines. For instance, the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a suitable base and solvent system is common. The choice of ligand, base, and solvent can significantly influence the reaction yield and selectivity. For example, electron-rich and sterically hindered phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. A key challenge in the synthesis of 4-arylpyridines via Suzuki-Miyaura coupling is the potential for the formation of phenylated impurities derived from phosphorus ligands. nih.gov However, methods have been developed to suppress the formation of these impurities. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | semanticscholar.org |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | elsevierpure.com |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF/Ag₂O | Not Specified | Not Specified | >90 | researchgate.net |

Heck-Type Reactions in the Synthesis of Styrylpyridine Derivatives

The Heck reaction provides a powerful method for the carbon-carbon bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex. This reaction is particularly useful for the synthesis of styrylpyridine derivatives, which can be precursors to or derivatives of this compound. For instance, the reaction of 4-vinylpyridine (B31050) with an aryl halide, such as 4-iodoanisole, can yield (E)-4-(4-methoxystyryl)pyridine.

A ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine with arylboronic acids has also been developed, offering a direct route to (E)-4-styrylpyridines with high selectivity and in moderate to good yields. nih.govresearchgate.net This approach avoids the use of phosphorus ligands, which can sometimes lead to side reactions and complicate product purification. The reaction is typically carried out in the presence of an oxidant and a base.

| Reactant 1 | Reactant 2 | Catalyst | Base | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Vinylpyridine | Phenylboronic acid | Pd(OAc)₂ | NaHCO₃ | O₂ | DMF | 90 | 92 | libretexts.org |

| 4-Vinylpyridine | Arylboronic acids | Pd(acac)₂ | NaHCO₃ | O₂ | DMF | 90 | 35-91 | nih.govresearchgate.net |

| Iodobenzene | Methyl acrylate | Supported Pd | Et₃N/Na₂CO₃ | - | Not Specified | Not Specified | High | jmchemsci.com |

Copper-Catalyzed Pyridine Ring Formation and Derivatization

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed couplings for the synthesis of aryl-heterocycle bonds. These methods can be applied to both the formation of the pyridine ring itself and its subsequent derivatization. One notable approach is the copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters. core.ac.ukorgsyn.org This method allows for the one-pot synthesis of 2-arylpyridines, which can be conceptually extended to the synthesis of 4-arylpyridines.

The reaction of a pyridine derivative with an arylboronic acid in the presence of a copper catalyst and a suitable base can lead to the formation of the desired this compound. Various copper sources, such as copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)₂), can be employed. Ligand-free conditions have been developed, simplifying the reaction setup and purification.

| Copper Source | Base | Solvent | Temperature | Yield | Reference |

| CuI | Cs₂CO₃ | DMF | Reflux | Moderate to Excellent | |

| Cu(OAc)₂ | K₂CO₃ | DMSO | Not Specified | Not Specified | nih.gov |

| CuBr·SMe₂ | NaOtBu | Toluene | 80 °C | Not Specified | nih.gov |

Rhodium-Catalyzed Hydroacylation Approaches in Pyridine Synthesis

Rhodium-catalyzed reactions offer unique pathways for the synthesis of substituted pyridines. One such method involves the hydroacylation of alkynes with aldehydes. A regiocontrolled pyridine synthesis has been developed that involves a sequential rhodium(I)-catalyzed chelation-assisted hydroacylation of an alkyne with an aldehyde, followed by a rhodium(III)-promoted N-annulation of the resulting α,β-enone with another alkyne and ammonia (B1221849). snnu.edu.cnmdpi.com This multi-step, one-pot process allows for the construction of highly substituted pyridine rings.

Another rhodium-catalyzed approach utilizes the reaction of α,β-unsaturated ketoximes with alkynes. This method proceeds via a chelation-assisted C-H activation of the ketoxime. The use of different rhodium catalysts and ligands can provide complementary selectivity in the formation of the pyridine products. These methods, while not directly producing this compound in the cited examples, demonstrate the potential of rhodium catalysis for the construction of the core pyridine scaffold, which could be adapted for the synthesis of the target compound.

| Catalyst System | Reactants | Key Features | Reference |

| Rh(I) and Rh(III) | Aldehyde, Alkyne, NH₄OAc | Regiocontrolled, Sequential Hydroacylation and N-annulation | snnu.edu.cnmdpi.com |

| [RhCp*Cl₂]₂/CsOPiv | α,β-Unsaturated Ketoxime, Internal Alkyne | Redox-neutral, Vinylic C-H rhodation | |

| [RhCptCl₂]₂/K₂CO₃ | α,β-Unsaturated Oxime, Alkyne | Mild conditions, Low temperatures |

Condensation and Cyclization Reactions for Pyridine Ring Construction

The construction of the pyridine ring through condensation and cyclization reactions provides a classical yet powerful approach to this compound and its derivatives. Multi-component reactions are particularly noteworthy for their efficiency and atom economy.

Multi-component Reactions for this compound Skeleton Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for the synthesis of complex molecules like substituted pyridines. The Hantzsch pyridine synthesis, a classic example of an MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. By using 4-methoxybenzaldehyde (B44291) as the aldehyde component, this reaction can be adapted to form a dihydropyridine (B1217469) precursor that can be subsequently oxidized to the corresponding this compound derivative. libretexts.org

More contemporary MCRs offer facile and convenient one-pot syntheses of functionalized pyridines under mild conditions. For instance, the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes (such as 4-methoxybenzaldehyde), malononitrile (B47326), and an alcohol in the presence of a base can lead to highly substituted pyridines. mdpi.com These reactions often proceed with high chemo- and regioselectivity, forming multiple new bonds in a single step.

| Reaction Type | Key Reactants | Catalyst/Base | Key Features | Reference |

| Hantzsch-Type Synthesis | 4-Methoxybenzaldehyde, β-Ketoester, Ammonia source | Organocatalyst (e.g., thiourea) | Atroposelective synthesis of 4-arylpyridines | libretexts.org |

| One-Pot MCR | 1,3-Dicarbonyl compound, 4-Methoxybenzaldehyde, Malononitrile, Alcohol | NaOH | Mild conditions, Four new bonds formed | mdpi.com |

| A³ Coupling (Alkyne-Aldehyde-Amine) | Aldehyde, Alkyne, Amine | Transition Metal Catalyst | Synthesis of propargylamines, precursors to pyridines |

Utilizing Chalcones and Malononitrile in Pyridine Synthesis

The reaction of chalcones with malononitrile provides a versatile route to highly functionalized pyridine derivatives. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate benzaldehyde (B42025) with an acetophenone. For the synthesis of precursors to this compound, 4-methoxyacetophenone can be reacted with various aldehydes.

The subsequent reaction of the resulting chalcone (B49325) with malononitrile, typically in the presence of a base, proceeds through a Michael addition followed by intramolecular cyclization and subsequent aromatization to yield the pyridine ring. This approach allows for the introduction of a variety of substituents on the pyridine core, depending on the specific chalcone and reaction conditions employed.

For instance, the synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) has been achieved by the condensation of 4-fluorobenzaldehyde (B137897) with 1-(4-methoxyphenyl)ethanone under basic conditions nih.gov. While this specific chalcone does not directly yield this compound, the methodology is broadly applicable. The general reaction scheme involves the formation of a Michael adduct between the chalcone and malononitrile, which then undergoes cyclization. The nature of the substituents on the chalcone dictates the final substitution pattern of the resulting pyridine.

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-methoxyacetophenone | 4-hydroxybenzaldehyde | 4-hydroxy-4′-methoxychalcone | scitepress.org |

| 4-methoxyacetophenone | 4-fluorobenzaldehyde | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | nih.gov |

| 4-methoxyacetophenone | Pyridine carbaldehyde | Pyridine-based chalcone derivatives | pensoft.net |

Reactions Involving Aminocrotononitrile and Related Reagents

Aminocrotononitrile and its derivatives are valuable reagents in the synthesis of pyridine rings. These compounds can react with α,β-unsaturated carbonyl compounds in a "3+3" annulation strategy to form pyridines. This method provides regioselective control over the placement of substituents on the pyridine ring.

For example, the reaction of 2-aminocrotononitrile with chalcone has been investigated, leading to the formation of cyanopyridine derivatives datapdf.com. The reaction proceeds through a Michael addition of the enamine to the chalcone, followed by cyclization and elimination of water to form a dihydropyridine, which can then be oxidized to the corresponding pyridine datapdf.com. The specific substitution pattern of the resulting pyridine is determined by the substituents on both the aminocrotononitrile and the chalcone.

Research has also explored the condensation of β-amino-α,γ-dicyanocrotononitrile with acetophenone, which yields 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile. This intermediate can then be utilized in further reactions to synthesize pyridine derivatives researchgate.net.

One-Pot Synthetic Protocols for Pyridine Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like substituted pyridines in a single step, avoiding the isolation of intermediates. These reactions are highly efficient and atom-economical.

A novel series of polyfunctionalized pyridines has been synthesized via a one-pot multicomponent reaction of an arylidene malononitrile derivative with various methylarylketones and sodium ethoxide in ethanol (B145695) ekb.eg. This approach allows for the rapid generation of a library of pyridine derivatives with diverse substitution patterns. For instance, the reaction of 4-acetylpyridine (B144475) and malononitrile with dimedone or cyclohexa-1,3-dione in refluxing ethanol catalyzed by sodium ethoxide afforded quantitative yields of tetrahydro-4H-chromene derivatives, which are related heterocyclic structures nih.gov.

Another example involves the development of a one-pot reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones, malononitrile, and a primary amine under solvent-free conditions nih.gov. This method is noted for being simple, fast, and environmentally friendly nih.gov.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Multicomponent Reaction | Arylidene malononitrile, methylarylketones, sodium ethoxide | Polyfunctionalized pyridines | One-pot, high efficiency | ekb.eg |

| Multicomponent Reaction | Enaminones, malononitrile, primary amines | 2-Amino-3-cyanopyridine derivatives | Solvent-free, rapid | nih.gov |

Advanced Synthetic Techniques and Conditions

Modern synthetic techniques can significantly enhance the efficiency and sustainability of chemical reactions. Microwave irradiation and sonochemistry are two such techniques that have been successfully applied to the synthesis of pyridine derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.

The Suzuki coupling reaction, a key method for forming carbon-carbon bonds, has been efficiently performed under microwave irradiation to synthesize aryl-substituted pyridines. For example, the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl boronic acids has been reported mdpi.com. A study on the microwave-assisted Suzuki reaction of 4-bromoacetophenone with phenylboronic acid using a pyridine-pyrazole/Pd(II) catalyst in aqueous media demonstrated a significant rate enhancement, with the reaction completing in just 2 minutes at 120 °C nih.gov.

Microwave-assisted synthesis has also been employed for the chemoselective synthesis of 2-arylazo-biphenyl-4-carboxamides from hydrazonals, showcasing higher productivity and chemoselectivity compared to thermal heating nih.gov. Furthermore, a comparative study of microwave-assisted and conventional heating for the multicomponent synthesis of 4,6-diarylpyrimidines revealed that while conventional heating gave higher yields, the microwave approach was significantly faster javeriana.edu.co.

| Reaction | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Suzuki Coupling of 4-bromoacetophenone and phenylboronic acid | Pyridine-pyrazole/Pd(II), H2O/EtOH, Microwave | 2 min | High | nih.gov |

| Multicomponent synthesis of 4,6-diarylpyrimidines | CaCl2, aqueous medium, Microwave | Shorter | Acceptable to good | javeriana.edu.co |

Sonochemical Synthetic Strategies for Pyridine Frameworks

Sonochemistry involves the use of ultrasound to induce chemical reactions. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.

An efficient one-pot sonochemical synthetic strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines with very good to excellent yields nih.gov. This method offers advantages such as high regioselectivity and shorter reaction times compared to conventional methods nih.gov. Another study demonstrated a rapid and environmentally friendly sonochemical approach to access imidazo[1,2-a]pyridine (B132010) derivatives tandfonline.comtandfonline.com.

The synthesis of chalcones, which are precursors to pyridines, has also been significantly improved using sonochemistry. For instance, the synthesis of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was completed in 10 minutes using a sonochemical method, compared to 4 hours by conventional methods, with the added benefit of increased crystallinity of the product nih.gov.

| Reaction | Method | Reaction Time | Key Advantage | Reference |

| Synthesis of pyrazolo[1,5-a]pyridines | Sonochemical | 20 min | High regioselectivity and yield | nih.gov |

| Synthesis of imidazo[1,2-a]pyridine derivatives | Sonochemical | Not specified | Rapid, environmentally friendly | tandfonline.comtandfonline.com |

| Synthesis of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Sonochemical | 10 min | 90% energy saving, increased crystallinity | nih.gov |

Functionalization and Derivatization Strategies of the this compound Core

The this compound core serves as a versatile scaffold that can be further functionalized to generate a diverse range of derivatives with tailored properties. The pyridine ring is susceptible to various chemical transformations, allowing for the introduction of different functional groups at specific positions.

Methods for the direct C-H functionalization of pyridines are of great interest as they offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. A method for the 4-selective functionalization of pyridines has been developed, which utilizes the inherent relative acidity of the C-H bonds digitellinc.com. This approach has been successfully applied to a broad range of substrates, including pharmaceutical molecules digitellinc.com.

Furthermore, palladium-catalyzed direct arylation of methoxypyridines has been used as a key step in the synthesis of complex natural products, demonstrating the utility of this approach for constructing intricate molecular architectures nih.gov. The methoxy (B1213986) group on the phenyl ring of this compound can also be a site for derivatization, although reactions targeting the pyridine ring are often more common. The nitrogen atom of the pyridine ring can also be functionalized, for example, through N-oxide formation, which can then direct further substitutions on the ring.

| Functionalization Strategy | Position | Reagents/Conditions | Application | Reference |

| C-H Functionalization | C-4 | Strong base with low Lewis acidity | Preparation of 4-substituted pyridines | digitellinc.com |

| Direct Arylation | Not specified | Palladium catalyst | Synthesis of tetracyclic cores of alkaloids | nih.gov |

| meta-C-H Methylation | C-3/C-5 | Borane-catalyzed hydroboration followed by reaction with aldehyde surrogates | Installation of methyl groups | acs.org |

Reactivity and Chemical Transformations of 4 4 Methoxyphenyl Pyridine Derivatives

Electrophilic and Nucleophilic Reaction Pathways of the Pyridine (B92270) Ring

The pyridine ring of 4-(4-methoxyphenyl)pyridine exhibits characteristic reactivity towards both electrophiles and nucleophiles, which is a hallmark of nitrogen-containing heterocycles.

Electrophilic Reactions: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic aromatic substitution. Direct electrophilic attack on the ring requires harsh conditions and typically occurs at the 3- and 5-positions. A more effective strategy to functionalize the ring with electrophiles involves the initial formation of a pyridine N-oxide. quimicaorganica.orgnih.gov Oxidation of the pyridine nitrogen with an oxidizing agent like a peracid yields the corresponding N-oxide. This modification increases the electron density of the pyridine ring through resonance, activating it for electrophilic attack, particularly at the 4-position. quimicaorganica.orgbhu.ac.in Subsequent deoxygenation can restore the pyridine ring, yielding a 4-substituted product. quimicaorganica.org

Nucleophilic Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comechemi.com This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.comechemi.com For a nucleophilic aromatic substitution (SNAr) to occur on this compound derivatives, a good leaving group must be present on the pyridine ring, typically at the 2- or 6-position. Common nucleophiles used in these reactions include alkoxides, amines, and organometallic reagents. youtube.comquimicaorganica.org

Dearomatization Reactions of N-Acylpyridinium Ions

A powerful method for transforming the pyridine ring involves its dearomatization. This is often achieved by activating the pyridine as an N-acylpyridinium salt, which significantly increases its electrophilicity and renders it highly susceptible to nucleophilic attack.

A notable application of this strategy is the enantioselective catalytic dearomative addition of Grignard reagents to N-acylpyridinium ions formed in situ from 4-methoxypyridine (B45360) derivatives. stackexchange.comscripps.edu This methodology provides direct access to valuable, nearly enantiopure chiral dihydro-4-pyridones. The reaction is typically catalyzed by a chiral copper(I) complex. stackexchange.com The process begins with the reaction of the pyridine derivative with an acylating agent, such as a chloroformate, to form the highly reactive N-acylpyridinium intermediate. A subsequent copper-catalyzed addition of an alkyl or aryl Grignard reagent proceeds with high regioselectivity to the 4-position, leading to the dearomatized dihydropyridone product in high yield and excellent enantioselectivity. quimicaorganica.orgscripps.edu

The scope of this reaction is broad, tolerating various substituents on the pyridine ring and a wide range of Grignard reagents. stackexchange.comscripps.edu

| Acylating Agent | Grignard Reagent (R-MgBr) | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl Chloroformate | EtMgBr | 95 | 99 |

| Benzyl Chloroformate | EtMgBr | 98 | 99 |

| Methyl Chloroformate | EtMgBr | 94 | 98 |

| Benzyl Chloroformate | n-PrMgBr | 92 | 99 |

| Benzyl Chloroformate | PhMgBr | 91 | 98 |

| Benzyl Chloroformate | VinylMgBr | 85 | 99 |

Functional Group Interconversions of Peripheral Substituents

Beyond reactions that modify the pyridine core, the peripheral functional groups of this compound and its derivatives can be selectively transformed.

One common transformation is the reaction at the pyridine nitrogen. For instance, 4-methoxypyridine derivatives react with alkyl iodides to form N-alkylpyridinium salts. youtube.com Depending on the reaction conditions and the substituents present on the pyridine ring, these pyridinium (B92312) intermediates can undergo further transformation. In certain solvents, the reaction of 4-methoxypyridine with methyl iodide can lead to the formation of 1-methylpyridone, representing a formal interconversion of the methoxy (B1213986) group and N-alkylation. youtube.com This conversion is favored by the presence of electron-withdrawing groups on the pyridine ring. youtube.com

Another key functional group available for interconversion is the methoxy group on the phenyl ring. Aryl methyl ethers are readily cleaved to form the corresponding phenols. This O-demethylation is a standard transformation in organic synthesis and can be achieved using various reagents, most commonly strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). This reaction would convert this compound into 4-(4-hydroxyphenyl)pyridine, providing a synthetic handle for further functionalization of the phenyl ring, such as etherification or esterification.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, offering profound insights into the connectivity and chemical environment of individual atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

The ¹H NMR spectrum of 4-(4-Methoxyphenyl)pyridine provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the pyridine (B92270) and methoxyphenyl rings, as well as the methoxy (B1213986) group.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.65 | d | 2H | H-2', H-6' (Pyridine) |

| 7.52 | d | 2H | H-2, H-6 (Phenyl) |

| 7.35-7.32 | m | 2H | H-3', H-5' (Pyridine) |

| 7.02 | d | 2H | H-3, H-5 (Phenyl) |

| 3.86 | s | 3H | -OCH₃ |

Note: The assignments are based on typical chemical shifts for similar aromatic systems. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its electronic environment.

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.3 | C-4 (Phenyl, C-O) |

| 150.0 | C-2', C-6' (Pyridine) |

| 147.9 | C-4' (Pyridine) |

| 130.4 | C-1 (Phenyl) |

| 128.1 | C-2, C-6 (Phenyl) |

| 121.1 | C-3', C-5' (Pyridine) |

| 114.6 | C-3, C-5 (Phenyl) |

| 55.4 | -OCH₃ |

Note: Assignments are based on established chemical shift ranges for substituted pyridines and anisole (B1667542) derivatives.

Two-Dimensional NMR (COSY, HSQC, HMBC)

While detailed 2D NMR data for this compound is not extensively reported, these techniques are invaluable for unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, for instance, between the protons on the pyridine ring (H-2'/H-3' and H-5'/H-6') and on the phenyl ring (H-2/H-3 and H-5/H-6).

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation between the methoxy protons and the C-4 carbon of the phenyl ring, as well as correlations between the protons of one ring and the carbons of the other, confirming the connectivity between the two aromatic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESIMS, HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₁NO), the expected exact mass of the protonated molecule [M+H]⁺ is 186.0919. Experimental determination of this value would confirm the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound reveals a molecular ion peak (M⁺) at an m/z of 185, which corresponds to the molecular weight of the compound. chemicalbook.com The mass spectrum also exhibits characteristic fragment ions that provide clues about the molecule's structure.

Key Fragment Ions in the GC-MS Spectrum of this compound chemicalbook.com

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃ - CO]⁺ |

| 115 | [C₉H₇]⁺ |

The fragmentation pattern suggests the initial loss of a methyl radical from the methoxy group, followed by the loss of a molecule of carbon monoxide, a common fragmentation pathway for methoxy-substituted aromatic compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and the C-O stretching of the methoxy group.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1450 | Aromatic C=C and C=N Stretch |

| 1250-1200 | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Aryl-O Stretch (symmetric) |

| 850-800 | C-H Out-of-plane Bending (p-disubstituted) |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the vibrational modes of the aromatic rings and the methoxy group. The symmetric vibrations, in particular, are often strong in Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

While databases such as PubChem reference the existence of a UV-Vis spectrum for this compound, the detailed experimental data, including specific absorption maxima (λmax), molar absorptivity values, and the solvents used, are not provided in the available literature. nih.gov

The structure of this compound, which contains a conjugated system of a pyridine ring and a methoxyphenyl ring, would be expected to exhibit characteristic electronic transitions. These would primarily be π → π* transitions, associated with the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals within the aromatic system. Additionally, the presence of the nitrogen atom in the pyridine ring and the oxygen atom in the methoxy group, both of which have non-bonding electron pairs (lone pairs), allows for the possibility of n → π* transitions. These transitions involve the promotion of an electron from a non-bonding orbital to a pi anti-bonding orbital. Typically, π → π* transitions are of high intensity, while n → π* transitions are of lower intensity. However, without experimental data, a detailed analysis and a data table of these electronic transitions cannot be constructed.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited single-crystal X-ray diffraction data for the compound this compound in its pure, solid form. While crystal structures of more complex derivatives containing the this compound moiety exist, no structural information is available for the parent compound itself. nih.goviucr.orgiucr.org

Consequently, critical information such as the crystal system, space group, unit cell dimensions, and the specific molecular conformation (e.g., the dihedral angle between the pyridine and methoxyphenyl rings) in the solid state remains undetermined. Furthermore, an analysis of the supramolecular structure, which would detail the intermolecular interactions (such as C-H···π, π–π stacking, or hydrogen bonding) that govern the crystal packing, cannot be performed.

Due to the absence of this fundamental experimental data in the public domain, it is not possible to generate the thorough, informative, and scientifically accurate content requested for these sections.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and equilibrium geometry of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency. nih.gov For 4-(4-Methoxyphenyl)pyridine, DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its most stable conformation (ground state). researchgate.netscispace.com

The geometry optimization process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. This provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, in related substituted pyridine (B92270) compounds, the dihedral angle between the pyridine and phenyl rings is a key parameter; in one derivative, this angle was found to be 9.86 (12)°. nih.gov The optimization of this compound would similarly reveal the degree of planarity between its two aromatic rings, which influences its electronic properties and potential for π-stacking interactions.

The electronic structure calculations provide information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. These computations form the basis for many of the analyses discussed in the following sections.

Table 1: Representative Geometric Parameters Calculated via DFT

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=C Bond Length (Aromatic) | The length of the carbon-carbon bonds within the phenyl and pyridine rings. | ~1.39 - 1.41 Å |

| C-N Bond Length (Pyridine) | The length of the carbon-nitrogen bonds within the pyridine ring. | ~1.34 Å |

| C-C Bond Length (Inter-ring) | The length of the single bond connecting the pyridine and phenyl rings. | ~1.48 Å |

| C-O Bond Length (Methoxy) | The length of the carbon-oxygen bond in the methoxy (B1213986) group. | ~1.37 Å |

| Dihedral Angle (C-C-C-C) | The twist angle between the planes of the pyridine and phenyl rings. | Varies based on steric/electronic factors |

Note: The values presented are typical for similar aromatic structures and would be precisely determined for this compound through specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gap Studies

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and distribution of these orbitals dictate how the molecule interacts with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is likely concentrated on the electron-deficient pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net Quantum chemical calculations can precisely determine the energies of these orbitals and the resulting energy gap. iucr.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Description | Illustrative Energy Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.9 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.9 eV |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | 4.0 eV |

Note: These values are illustrative, based on calculations for structurally similar compounds. iucr.org The exact values for this compound would require specific computation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

The map uses a color scale to represent potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These areas are the primary sites for hydrogen bonding and interactions with electrophiles. researchgate.net The hydrogen atoms of the pyridine ring would exhibit a more positive potential (blue), making them potential sites for nucleophilic interaction. This analysis is invaluable for predicting non-covalent interactions, which are crucial in biological systems and material science. nih.gov

Reactivity Descriptors and Quantum Chemical Property Calculations

Based on the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These "conceptual DFT" descriptors provide a framework for understanding a molecule's stability and reaction tendencies. mdpi.comrasayanjournal.co.in

Key reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is related to the molecule's electronegativity.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. iucr.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more polarizable and reactive. rasayanjournal.co.in

Electrophilicity Index (ω): A quantitative measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. iucr.org

These parameters are calculated using the energies of the HOMO and LUMO. They provide a more nuanced understanding of reactivity than FMO analysis alone and are instrumental in comparing the reactivity profiles of different molecules. rasayanjournal.co.in

Table 3: Calculated Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates electron donating/accepting tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; related to stability. |

| Chemical Softness (S) | 1 / η | Measures the ease of charge transfer; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

Non-Linear Optical (NLO) Properties Studies

Molecules that exhibit non-linear optical (NLO) properties are of significant interest for applications in modern technologies like telecommunications, optical computing, and signal processing. tandfonline.comresearchgate.net NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. The NLO response of a molecule is governed by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). ajchem-a.com

Computational methods, particularly DFT, are used to predict the NLO properties of molecules. researchgate.net this compound possesses structural features conducive to NLO activity: an electron-donating group (methoxy) and an electron-accepting group (the pyridine ring) connected by a π-conjugated system. This "push-pull" electronic structure can lead to a large change in dipole moment upon excitation, resulting in a significant hyperpolarizability value. Theoretical calculations can quantify the components of the polarizability and hyperpolarizability tensors to evaluate the molecule's potential as an NLO material. researchgate.net

Molecular Docking and In Silico Screening in Drug Discovery

Molecular docking is a powerful computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. mdpi.comnih.gov The goal is to identify the preferred binding orientation and to estimate the strength of the interaction, often expressed as a binding energy or docking score. mdpi.com

The process involves:

Obtaining the 3D structures of the ligand and the target protein.

Placing the ligand in the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity. mdpi.com

In silico screening uses this docking approach to rapidly test large libraries of compounds against a specific biological target. Pyridine derivatives are common scaffolds in medicinal chemistry, and compounds like this compound could be screened against various targets, such as kinases or other enzymes implicated in disease. mdpi.comchemimpex.com The results of docking studies, including the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) and the calculated binding energy, help prioritize compounds for further experimental testing, streamlining the drug development process. nih.gov

Advanced Research Applications of 4 4 Methoxyphenyl Pyridine and Its Derivatives

Applications in Medicinal Chemistry and Pharmacology

The versatile scaffold of 4-(4-methoxyphenyl)pyridine has established it as a valuable building block in medicinal chemistry. chemimpex.com Its derivatives have been the subject of extensive research, leading to the development of novel compounds with significant potential in treating a range of diseases. chemimpex.com These applications span from oncology to neurology and infectious diseases, driven by the unique structural features that allow for effective interactions with various biological targets.

Development of Anti-proliferative and Anti-cancer Agents

Derivatives of this compound have emerged as a promising class of compounds in cancer research, demonstrating significant anti-proliferative activities against various human tumor cell lines. nih.govnih.gov Researchers have synthesized and evaluated numerous analogues, including pyrazolo[3,4-b]pyridines, 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, and pyrimidine derivatives, which have shown potent cytotoxic effects. nih.govnih.govmdpi.com

For instance, two series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against Hela, MCF7, and HCT-116 cancer cell lines. mdpi.com Compound 9a from this series exhibited the highest anticancer activity against Hela cells with an IC50 value of 2.59 µM, comparable to the standard drug doxorubicin (IC50 = 2.35 µM). mdpi.com Another compound, 14g , showed significant cytotoxicity against MCF7 and HCT-116 cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively. mdpi.com Similarly, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines displayed moderate to potent antiproliferative activities against HeLa, MCF-7, and A549 cell lines. nih.gov Notably, compound 9p from this series, which incorporates a naphthalene moiety, showed potent activity. nih.gov

Furthermore, novel 4-methoxyphenyl pyrazole and pyrimidine derivatives have been designed as dual EGFR/VEGFR-2 inhibitors. nih.gov Compound 12 from this group demonstrated very strong antiproliferative effects across five different cancer cell lines, with IC50 values ranging from 2.96 µM to 9.27 µM. nih.gov

Table 1: Anti-proliferative Activity of this compound Derivatives

| Compound | Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 9a | Pyrazolo[3,4-b]pyridine | Hela | 2.59 | mdpi.com |

| 14g | Pyrazolo[3,4-b]pyridine | MCF7 | 4.66 | mdpi.com |

| 14g | Pyrazolo[3,4-b]pyridine | HCT-116 | 1.98 | mdpi.com |

| 9p | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa, MCF-7, A549 | Potent Activity | nih.gov |

| 12 | 4-methoxyphenyl pyrimidine | HepG-2 | 3.74 | nih.gov |

| 12 | 4-methoxyphenyl pyrimidine | MCF-7 | 7.81 | nih.gov |

| 12 | 4-methoxyphenyl pyrimidine | MDA-231 | 4.85 | nih.gov |

| 12 | 4-methoxyphenyl pyrimidine | HCT-116 | 2.96 | nih.gov |

| 12 | 4-methoxyphenyl pyrimidine | Caco-2 | 9.27 | nih.gov |

| 8o | Trimethoxyphenylpyridine | RKO | 0.09 | nih.gov |

| 8o | Trimethoxyphenylpyridine | NCI-H1299 | 0.14 | nih.gov |

| 8o | Trimethoxyphenylpyridine | A549 | 0.37 | nih.gov |

A primary mechanism through which many this compound derivatives exert their anti-cancer effects is by interfering with microtubule dynamics. nih.govresearchgate.net Microtubules, essential components of the cytoskeleton formed by the polymerization of tubulin heterodimers, are a critical target for cancer chemotherapy. nih.govresearchgate.net Several derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.netnih.gov This binding prevents the assembly of microtubules, leading to mitotic arrest, cell cycle disruption at the G2/M phase, and ultimately, apoptosis (programmed cell death). nih.govnih.gov

A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted analogues of Combretastatin A-4 (CA-4), a well-known tubulin inhibitor. nih.gov The pyridine (B92270) scaffold serves as a mimic for the cis-olefin bond in CA-4, which is crucial for its activity. nih.gov One of the most potent compounds from this series, 9p , was found to potently inhibit tubulin polymerization and disrupt the microtubule network in HeLa cells. nih.gov

Another study focused on polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors. nih.gov Compound 8o , a trimethoxyphenylpyridine, demonstrated higher tubulin polymerization inhibitory activity (IC50 = 3.1 ± 0.5 µM) than colchicine itself (IC50 = 8.6 ± 0.2 µM). nih.gov This inhibition of tubulin assembly leads to cell cycle arrest in the G2/M phase and induces apoptosis. nih.gov Molecular docking studies have confirmed that these types of compounds fit well into the colchicine binding site of tubulin. nih.gov

Table 2: Tubulin Polymerization Inhibition by this compound Derivatives

| Compound | Derivative Class | IC50 (µM) | Reference |

|---|---|---|---|

| 8o | Trimethoxyphenylpyridine | 3.1 ± 0.5 | nih.gov |

| Colchicine (Reference) | - | 8.6 ± 0.2 | nih.gov |

| G13 | 2-aryl-4-amide-quinoline | 13.5 | nih.gov |

| 29 | 6-methoxybenzo[d]oxazole | 2.1 | researchgate.net |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. nih.govnih.gov These studies analyze how modifications to the chemical structure influence the biological activity, guiding the design of more effective drug candidates. nih.govresearchgate.net

In the development of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as tubulin inhibitors, SAR analysis revealed that the nature of the aryl group at the 3-position significantly impacts anti-proliferative activity. nih.gov It was found that introducing a naphthalene moiety as the B-ring resulted in compounds with greater potency compared to those with a substituted phenyl ring. nih.gov

For a series of 4-methoxyphenyl pyrazole and pyrimidine derivatives designed as dual EGFR/VEGFR-2 inhibitors, SAR analysis provided valuable insights for medicinal chemists. nih.gov While the specific details of the SAR were not fully elaborated in the abstract, the study highlighted its importance in identifying promising results that could lead to the design of more potent drug candidates. nih.gov

In another example, SAR studies on 3,5-diaryl-2-aminopyridine derivatives as ALK2 inhibitors showed that the 3,4,5-trimethoxyphenyl group interacts with a hydrophobic back pocket of the enzyme. acs.org Modifications to this group helped to identify the role of each methoxy (B1213986) group in terms of potency and selectivity. acs.org Substitution at the 3-position of the pyridine ring with a 4-phenylpiperazine group was found to greatly increase cellular potency. acs.org These studies emphasize that strategic modifications to the core scaffold and its substituents are key to enhancing the therapeutic potential of these compounds in oncology. nih.govacs.org

Agents for Neurological Disorders

Beyond oncology, this compound serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The structural framework of its derivatives allows for the development of molecules that can interact with specific targets within the central nervous system.

One of the significant targets in the context of neurological and other diseases is Glycogen Synthase Kinase 3 (GSK-3), a serine-threonine kinase. nih.govmdpi.com Dysregulation of GSK-3 is implicated in a variety of pathologies, including Alzheimer's disease and bipolar disorder. mdpi.com GSK-3 is constitutively active and plays a role in numerous cellular pathways, making it a challenging but important therapeutic target. nih.govmdpi.com

Research has identified that derivatives based on the this compound scaffold can act as potent inhibitors of GSK-3. A novel series of pyrazolo[3,4-b]pyridines has been identified as potent, ATP-competitive inhibitors of GSK-3. nih.govnih.gov SAR studies within this series have provided insights into the structural requirements for effective inhibition, noting that factors like the S-cis conformation of certain linkers and ring planarity can enhance inhibitory potency. nih.gov The development of selective GSK-3 inhibitors is an active area of research, with various heterocyclic scaffolds, including those related to pyridine, being explored. nih.gov

Antimicrobial and Antifungal Research

The structural versatility of this compound derivatives also extends to their application in combating microbial and fungal infections. nih.govresearchgate.net Various synthesized analogues have been evaluated for their activity against a range of pathogens.

Newly synthesized 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives were tested for their in vitro antibacterial and antifungal activities. nih.gov Their efficacy was assessed against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus flavus). nih.gov Similarly, another study synthesized a series of 2-methoxy and 2-amino-3-cyanopyridine (B104079) derivatives and assayed them for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

Research into imidazo[4,5-b]pyridine derivatives has also shown promise. mdpi.com Certain compounds from this class were tested for antibacterial activity against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com The results indicated that the Gram-positive bacteria were more sensitive to these compounds than the Gram-negative strains. mdpi.com The evaluation of pyridine derivatives continues to be an active field of research for the development of new antimicrobial agents to address the challenge of infectious diseases. mdpi.com

Anti-inflammatory and Analgesic Research

The pyridine scaffold is a fundamental component in the development of new therapeutic agents, with numerous derivatives exhibiting anti-inflammatory and analgesic properties. researchgate.net Research into pyridine derivatives has shown their potential to combat inflammation by inhibiting key inflammatory mediators. nih.gov The analgesic and anti-inflammatory actions of some pyridine derivatives, specifically those with a 4(1H)-pyridinone structure, have been linked to their iron-chelating properties. nih.gov These compounds may inhibit the synthesis of pro-inflammatory prostanoids by binding Fe³⁺, an ion associated with the cyclo-oxygenase (COX) enzyme. nih.gov

While direct research on this compound is specific, studies on structurally related compounds provide insight into its potential. For instance, a series of 1,3-disubstituted pyrazole derivatives, which incorporate a 4-methoxyphenyl group, were synthesized and showed significant anti-inflammatory activities, comparable to the reference drug celecoxib. nih.govresearchgate.net Similarly, studies on new derivatives of 3-hydroxy pyridine-4-one demonstrated significant analgesic effects in both acetic acid-induced writhing and formalin tests in animal models. nih.gov One particular compound in this study, which was less polar and lacked hydroxyl or carboxyl groups, showed the highest potency, suggesting that lipophilicity may play a role in its analgesic activity. nih.gov

The development of novel 4-aminoantipyrine derivatives conjugated with moieties like oxadiazole and triazole has also yielded compounds with considerable analgesic properties. uobasrah.edu.iq One such derivative demonstrated analgesic activity of 69%, which is comparable to paracetamol at 71%. uobasrah.edu.iq Sesquiterpene pyridine alkaloids represent another class of pyridine-containing compounds that have shown potent inhibitory effects on the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. mdpi.com These findings underscore the broad potential of pyridine-based structures in the search for new anti-inflammatory and analgesic drugs.

Table 1: Analgesic Activity of Selected Pyridine and Related Derivatives

| Compound Class | Test Model | Result | Reference |

|---|---|---|---|

| 3-Hydroxy pyridine-4-one Derivative (Compound A) | Acetic acid-induced writhing | 79% inhibition at 10 mg/kg | nih.gov |

| 3-Hydroxy pyridine-4-one Derivative (Compound D) | Acetic acid-induced writhing | 90% inhibition at 200 mg/kg | nih.gov |

| 4-Aminoantipyrine Derivative (Compound 4c) | Writhing method in mice | 69% activity, comparable to paracetamol (71%) | uobasrah.edu.iq |

| Sesquiterpene Pyridine Alkaloid (Compound 4) | NF-κB inhibition | IC₅₀ value of 1.64 μM | mdpi.com |

Antiviral and Antituberculosis Research

The pyridine ring is a privileged scaffold in the design of antimicrobial agents, including those targeting viruses and Mycobacterium tuberculosis. researchgate.net Its derivatives are explored for their ability to inhibit various biological pathways essential for pathogen replication and survival. mdpi.com

In antiviral research, various pyridine-containing compounds have been investigated. For example, epoxybenzooxocinopyridine derivatives have been screened for activity against the SARS-CoV-2 virus. nih.gov One derivative in the study, which included a 3,4-dihydroquinoxalin-2-one side group, showed antiviral activity comparable to the pharmaceutical drug Tilorone. nih.gov Another distinct compound, N-(4-hydroxyphenyl) retinamide (4-HPR), which features a hydroxyphenyl group similar to the methoxyphenyl moiety, has been identified as an inhibitor of the Zika virus (ZIKV) and other flaviviruses like dengue virus. nih.gov Its mechanism is associated with reducing the accumulation of viral RNA. nih.gov

In the field of antituberculosis (anti-TB) research, pyridine derivatives are prominent candidates. researchgate.net The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has intensified the search for new chemical entities. researchgate.net Studies on 2,4-disubstituted pyridine derivatives revealed significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming bacilli. frontiersin.org Resistance to one of these compounds was linked to mutations in the mmpR5 gene, which regulates an efflux pump, suggesting a specific mechanism of action. frontiersin.org The versatility of the pyridine scaffold allows for the synthesis of a wide range of derivatives, and numerous heterocyclic compounds incorporating this ring have shown promising inhibitory action against various strains of Mycobacterium tuberculosis. nih.gov

Table 2: Antitubercular Activity of Selected Pyridine Derivatives

| Compound Class | Target/Strain | Activity | Reference |

|---|---|---|---|

| 3,5-disubstituted pyridine derivative (Compound 24) | M. tuberculosis H37Rv | Potent activity, Selectivity Index >54 | researchgate.net |

| 3,5-disubstituted pyridine derivative (Compound 24) | Multidrug-resistant clinical isolate | Inhibition at 6.25 μg/ml | researchgate.net |

| 4-substituted picolinohydrazonamides | M. tuberculosis (in vitro) | Potent activity at <1 μg/ml | frontiersin.org |

| Pyrimidine derivative (Compound 10) | Clinically isolated MDR-TB strain | MIC₉₀ value of 1.95 μM | mdpi.com |

Role of the 4-Methoxyphenyl Moiety and Pyridine Scaffold in Biological Activity and Pharmacokinetics

The biological activity and pharmacokinetic profile of drug candidates are significantly influenced by their core structures and substituent groups. The pyridine scaffold and the 4-methoxyphenyl moiety are two such components that play crucial roles in medicinal chemistry.

The pyridine scaffold is one of the most prevalent heterocyclic rings in drug design, found in thousands of approved drugs and bioactive molecules. researchgate.netnih.govrsc.orgnih.gov Its importance stems from several key properties. As an isostere of benzene (B151609), it can engage in various non-covalent interactions with biological targets. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation, which can be critical for receptor binding and for improving the aqueous solubility and pharmacokinetic properties of a molecule. researchgate.net The pyridine ring's metabolic stability and its ability to modulate the electronic properties of the entire molecule make it a versatile building block for creating therapeutic agents with enhanced potency and selectivity. researchgate.netresearchgate.net

The 4-methoxyphenyl moiety also imparts specific characteristics to a molecule. The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic distribution of the aromatic ring to which it is attached. This can affect how the molecule interacts with its biological target. mdpi.com The presence of a methoxy group can also enhance a compound's lipophilicity, which may improve its ability to cross biological membranes and affect its absorption and distribution. mdpi.com In some contexts, the methoxy group can serve as a site for metabolic O-demethylation, which is a key step in drug metabolism and clearance. The strategic placement of methoxy groups has been shown to increase the biological activities of various compounds. mdpi.com In studies of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, the combination of these moieties led to the discovery of potent tubulin polymerization inhibitors with significant anti-proliferative activity. nih.gov

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs) Development and Optoelectronic Properties

This compound and its derivatives are valuable compounds in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). chemimpex.com The unique electronic properties of the pyridine ring combined with various functional groups allow for the creation of materials with tailored optoelectronic characteristics. taylorfrancis.com Pyridine derivatives are often used in OLEDs as electron-transporting materials, hole-transporting materials, or as fluorescent emitters. acs.org

Derivatives incorporating the 4-methoxyphenyl group have been specifically investigated for their role in OLEDs. For instance, pyrimidine derivatives featuring 4,4′-dimethoxytriphenylamine donor groups were designed as emitters for OLEDs, demonstrating high thermal stability. mdpi.com In another study, pyrene-appended pyridine derivatives, including 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine, were developed and studied as hole-transporting materials (HTMs) for OLED applications. acs.org The combination of the electron-deficient pyridine core with electron-donating groups like the methoxyphenyl moiety creates a donor-acceptor (D-A) structure, which is a common design strategy for tuning the electronic and optical properties of functional materials. taylorfrancis.com This approach allows for control over the energy levels (HOMO and LUMO) and the emission color of the resulting material. The stability and reactivity of this compound make it an attractive building block for innovating new materials for advanced display technologies. chemimpex.com

Table 3: Examples of Pyridine Derivatives in OLED Applications

| Derivative Class | Role in OLED | Key Feature/Property | Reference |

|---|---|---|---|

| Pyrene-pyridine (e.g., 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine) | Hole-Transporting Material (HTM) | Designed to facilitate hole injection/transport | acs.org |

| Phenyl pyrimidine with 4,4'-dimethoxytriphenylamino donors | Emitter | High thermal stability (up to 438 °C) | mdpi.com |

| This compound | Intermediate/Building Block | Used in the development of OLED materials | chemimpex.com |

| Thiophene-2,4,6-triaryl pyridine | D-A-D Functional Material | Tunable optoelectronic properties | taylorfrancis.com |

Fluorescence Properties and their Utilization in Advanced Materials

The fluorescence of organic materials is highly dependent on molecular structure, conformation, and intermolecular interactions. rsc.org Pyridine-containing compounds, including derivatives of this compound, are often fluorescent and are explored for applications in sensors, imaging, and advanced materials like anti-counterfeiting technologies. mdpi.com

Research on a structurally related compound, 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, demonstrated strong blue fluorescence. researchgate.net This molecule emits light at a maximum wavelength of 437 nm when excited at 332 nm and exhibits high thermal stability. researchgate.net The fluorescence in such donor-acceptor systems is often attributed to an intramolecular charge transfer (ICT) process between the electron-donating methoxyphenyl group and the electron-accepting core. researchgate.net

The properties of these fluorophores can be further tuned by embedding them within polymer matrices. mdpi.com The polymer environment can influence dye aggregation and induce significant shifts in the emission wavelength. mdpi.com For example, embedding fluorescent dyes in electrospun poly(N-vinylpyrrolidone) (PVP) has been shown to protect the dyes from thermal quenching, maintaining strong fluorescence at elevated temperatures. mdpi.com The ability to control the solid-state fluorescence of pyridine derivatives through both molecular design and manipulation of the surrounding environment makes them highly versatile for creating functional materials with specific, tunable emissive properties. rsc.org

Table 4: Fluorescence Properties of a this compound Derivative

| Compound | Excitation Wavelength (λₑₓ) | Emission Wavelength (λₑₘ) | Emission Color | Reference |

|---|---|---|---|---|

| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 332 nm | 437 nm | Blue | researchgate.net |

Ligands in Coordination Chemistry for Functional Material Design

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound is utilized as a ligand due to the lone pair of electrons on its pyridine nitrogen atom, which can readily coordinate with metal ions. chemimpex.com The ability to act as a ligand opens up opportunities for designing and synthesizing a vast array of new functional materials with tailored magnetic, optical, or catalytic properties. chemimpex.com

The structure of the this compound ligand influences the geometry and properties of the resulting metal complex. The pyridine ring provides a rigid and predictable coordination site, while the methoxyphenyl group can be used to modulate the electronic properties and steric bulk of the ligand. These features, in turn, affect the stability, reactivity, and physical properties of the final coordination compound. The development of functional materials through this approach is a significant area of research, with applications ranging from catalysis to the creation of novel porous materials and molecular magnets. chemimpex.com The use of pyridine-based ligands is foundational in constructing complex supramolecular architectures and functional metal-organic frameworks (MOFs).

Applications in Catalysis Research

The unique electronic and structural characteristics of the this compound scaffold have positioned it as a valuable component in the field of catalysis research. Its pyridine nitrogen atom provides a coordination site for metal centers, while the methoxyphenyl group can influence the steric and electronic environment of a catalyst, making it a versatile building block for the design of sophisticated catalytic systems.

Ligand Design for Enantioselective Catalysis

While direct application of this compound as a chiral ligand is not extensively documented, its derivatives are instrumental in the development of novel enantioselective catalytic transformations. A notable example is the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions. In this methodology, 4-methoxypyridine (B45360) derivatives serve as substrates in a copper-catalyzed asymmetric addition, leading to the synthesis of valuable chiral dihydro-4-pyridones with high yields and enantioselectivities nih.gov.

This catalytic system has been shown to be effective for a range of substituted 4-methoxypyridines, demonstrating its potential in the synthesis of complex molecules, including alkaloids nih.gov. The reaction proceeds via an in situ-formed N-acylpyridinium salt, which is then attacked by the Grignard reagent under the control of a chiral copper(I) complex nih.gov.

| Substrate | Grignard Reagent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-methoxy-2-methylpyridine | EtMgBr | 10 (CuBr·SMe₂) / 12 (L1) | 98 | 96 |

| 4-methoxy-2-phenylpyridine | EtMgBr | 10 (CuBr·SMe₂) / 12 (L1) | No Conversion | - |

| 4-methoxy-2-bromopyridine | EtMgBr | 10 (CuBr·SMe₂) / 12 (L1) | No Conversion | - |

| 3-bromo-4-methoxypyridine | EtMgBr | 10 (CuBr·SMe₂) / 12 (L1) | 62 | 82 |

| 4-methoxyquinoline | EtMgBr | 10 (CuBr·SMe₂) / 12 (L1) | 75 | 97 |

Table 1: Enantioselective Dearomative Alkylation of 4-Methoxypyridine Derivatives nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers incorporating Pyridine Ligands

The pyridine moiety is a fundamental building block in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to its ability to act as a versatile linker, connecting metal centers into extended one-, two-, or three-dimensional networks. While the direct incorporation of this compound into MOFs is an area of ongoing research, derivatives containing this structural motif have been successfully employed in the synthesis of novel coordination polymers.

For instance, 4′-(4-methoxyphenyl)-3,2′:6′,3″-terpyridine has been utilized as a ligand to construct one-dimensional coordination polymers with copper(II) acetate (B1210297). In these structures, the terpyridine derivative links {Cu₂(μ-OAc)₄} paddle-wheel units, forming extended chains chemimpex.com. The methoxyphenyl group in these ligands can influence the packing of the polymer chains in the solid state through intermolecular interactions chemimpex.com. The ability to modify the peripheral phenyl group of the pyridine-based ligand allows for the fine-tuning of the structural and, consequently, the functional properties of the resulting coordination polymers.

Applications in Agricultural Chemistry

Pyridine-based compounds are of significant interest in agricultural chemistry due to their wide range of biological activities. The this compound scaffold has been explored as a key structural component in the design of new agrochemicals.

Development of Agrochemicals, Pest Control, and Crop Protection Agents

Research into the agrochemical applications of this compound derivatives has shown promise in the development of new insecticides. One study focused on the synthesis and insecticidal activity of a series of functionalized pyridines, including a derivative of this compound, against the cowpea aphid (Aphis craccivora) nih.gov.

Specifically, the compound 2-methoxy-6-(p-methoxyphenyl)-4-phenyl-3-cyanopyridine demonstrated notable toxicological effects on both adult and nymph stages of the cowpea aphid nih.gov. The insecticidal activity of this and related compounds was evaluated using the leaf dipping technique, and the results were compared to the commercial insecticide acetamiprid.

| Compound | Target | LC₅₀ (mg/L) after 24h |

| 2-methoxy-6-(p-methoxyphenyl)-4-phenyl-3-cyanopyridine (1a) | Adult Cowpea Aphids | 1.606 |

| 2-methoxy-6-(p-methoxyphenyl)-4-phenyl-3-cyanopyridine (1a) | Nymph Cowpea Aphids | 0.207 |

| Acetamiprid (Reference) | Adult Cowpea Aphids | 0.267 |

| Acetamiprid (Reference) | Nymph Cowpea Aphids | 0.045 |

Table 2: Insecticidal Activity of a this compound Derivative against Cowpea Aphids nih.gov

Furthermore, the design and synthesis of 3-(substituted)methylthio-5,6,7,8-tetrahydroisoquinolines have been investigated, with some derivatives incorporating a 4-methoxyphenyl group. These compounds have shown promising insecticidal activity against Aphis gossypii acs.org. The exploration of such derivatives highlights the potential of the this compound core in the development of novel pest control agents.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is an area of continuous innovation, with a growing emphasis on environmentally friendly and efficient methodologies. Future research will likely focus on developing novel and sustainable synthetic routes that offer advantages over traditional methods.